molecular formula C11H9NO2 B12510575 2-(1H-pyrrol-2-yl)benzoic acid

2-(1H-pyrrol-2-yl)benzoic acid

Cat. No.: B12510575
M. Wt: 187.19 g/mol
InChI Key: CBGKIYWUZLDCIC-UHFFFAOYSA-N
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Description

2-(1H-pyrrol-2-yl)benzoic acid is an organic compound that features a pyrrole ring attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrrol-2-yl)benzoic acid can be achieved through several methods. One common approach involves the condensation of a substituted benzaldehyde with pyrrole in the presence of an acid catalyst, followed by oxidation to form the benzoic acid derivative . Another method includes the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated pyrrole under palladium catalysis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrrol-2-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include substituted pyrrole derivatives, reduced benzoic acid derivatives, and various oxidized compounds.

Mechanism of Action

The mechanism of action of 2-(1H-pyrrol-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity . The compound’s structure allows it to interact with various biological molecules, leading to diverse pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-pyrrol-2-yl)benzoic acid is unique due to its specific combination of a pyrrole ring and a benzoic acid moiety. This structure provides a versatile platform for chemical modifications and the development of new compounds with tailored properties.

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

2-(1H-pyrrol-2-yl)benzoic acid

InChI

InChI=1S/C11H9NO2/c13-11(14)9-5-2-1-4-8(9)10-6-3-7-12-10/h1-7,12H,(H,13,14)

InChI Key

CBGKIYWUZLDCIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CN2)C(=O)O

Origin of Product

United States

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